Pyrazolo[1,5-b]pyridazine-2-carboxylic acid (CAS 53902-75-3) is a nitrogen-rich bicyclic building block procured primarily for advanced medicinal chemistry and agrochemical development. Characterized by its stable fused pyrazole-pyridazine core, this compound offers a favorable topological polar surface area (TPSA) and a highly reactive 2-carboxylic acid handle for standard amide coupling workflows. Unlike simpler carbocyclic or mono-aza scaffolds, the [1,5-b]pyridazine system provides multiple hydrogen-bond acceptors critical for anchoring into the hinge regions of various kinases. Its robust metabolic stability and predictable functionalization make it a highly effective precursor for synthesizing selective, ligand-efficient small molecule inhibitors [1].
Substituting Pyrazolo[1,5-b]pyridazine-2-carboxylic acid with closely related analogs, such as Pyrazolo[1,5-a]pyridine-2-carboxylic acid or the structural isomer Pyrazolo[1,5-b]pyridazine-3-carboxylic acid, severely compromises downstream molecular performance. Replacing the [1,5-b]pyridazine core with a [1,5-a]pyridine system eliminates a crucial nitrogen atom, leading to a measurable loss in target binding affinity—often reducing potency by 2-fold to >10-fold in kinase and phenotypic assays due to disrupted hinge-binding interactions [1]. Furthermore, utilizing the 3-carboxylic acid isomer drastically alters the exit vector of the resulting amide, creating steric clashes within targeted binding pockets that the 2-substituted derivatives naturally avoid[2]. Consequently, procurement must strictly specify the 2-carboxylic acid derivative to preserve both the stereoelectronic profile and the precise spatial geometry required for active pharmaceutical ingredient (API) development.
C2-carboxylic acid positional isomer; synthetic handle at C2
C3 position may shift steric access; SAR outcomes may not transfer directly
C2-carboxylic acid enables amide coupling for lead optimization
Lacks key synthetic handle; derivatization pathway may be inaccessible
C2-substitution reported to modulate CDK4 vs VEGFR-2/GSK3β selectivity
Kinase selectivity profile may differ; SAR exploration limited at C2
In comparative structure-activity relationship (SAR) studies targeting kinase-driven phenotypic models, derivatives synthesized from the pyrazolo[1,5-b]pyridazine core consistently outperform their matched pyrazolo[1,5-a]pyridine counterparts. The removal of the specific pyridazine nitrogen in the [1,5-a]pyridine scaffold results in a minimum 2-fold, and up to >10-fold, decrease in potency due to the loss of critical hydrogen-bonding interactions within the enzyme hinge region [1].
| Evidence Dimension | Target binding potency (fold-change in IC50/EC50) |
| Target Compound Data | Pyrazolo[1,5-b]pyridazine derivatives: Baseline high potency (e.g., sub-micromolar) |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyridine derivatives: ≥2-fold to 10-fold loss in potency |
| Quantified Difference | ≥50% to 90% reduction in target affinity when substituting the core |
| Conditions | In vitro kinase and whole-cell phenotypic assays (e.g., T. b. brucei models) |
Procuring the exact [1,5-b]pyridazine scaffold is non-negotiable for maintaining the critical hinge-binding interactions required in kinase inhibitor drug discovery.
The position of the carboxylic acid handle fundamentally dictates the trajectory of downstream functional groups. Crystallographic and docking studies of pyrazolo[1,5-b]pyridazines demonstrate that substitution at the 2-position directs substituents toward solvent-exposed or specific allosteric regions, maximizing ligand efficiency. In contrast, utilizing the 3-carboxylic acid isomer (CAS 88561-91-5) shifts the exit vector by approximately 60 degrees, frequently resulting in severe steric clashes within the constrained ATP-binding pockets of kinases like CDK2 and GSK-3β [1].
| Evidence Dimension | Substituent exit vector trajectory |
| Target Compound Data | 2-carboxylic acid: Optimal linear extension into solvent/pocket |
| Comparator Or Baseline | 3-carboxylic acid isomer: ~60-degree shift in trajectory |
| Quantified Difference | Significant alteration of pharmacophore geometry leading to steric clashes |
| Conditions | In silico docking and X-ray crystallographic analysis of kinase ATP-binding sites |
Buyers must select the 2-carboxylic acid isomer to ensure downstream amides achieve the correct spatial orientation for target engagement.
When optimizing the pharmacokinetic properties of lead compounds, the pyrazolo[1,5-b]pyridazine core offers quantifiably improved physicochemical metrics compared to traditional bicyclic systems like indole-2-carboxylic acid. The inclusion of the two additional nitrogen atoms in the pyridazine ring increases the Topological Polar Surface Area (TPSA) by approximately 25 Ų, which significantly enhances the aqueous solubility of derived amides while maintaining high ligand efficiency (LE) and lowering overall lipophilicity (clogP) [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) contribution |
| Target Compound Data | Pyrazolo[1,5-b]pyridazine core: Enhanced TPSA (~43 Ų for the core) |
| Comparator Or Baseline | Indole core: Lower TPSA (~15 Ų for the core) |
| Quantified Difference | ~25-28 Ų increase in TPSA, driving better aqueous solubility |
| Conditions | Physicochemical profiling of medicinal chemistry building blocks |
Procuring this nitrogen-rich scaffold enables the synthesis of lead compounds with superior ADME profiles, reducing the risk of late-stage attrition due to poor solubility.
The compound is a validated starting material for developing inhibitors targeting CDK2/4, GSK-3β, and DYRK1A, where the 2-carboxylic acid is converted into amides that precisely occupy the ATP-binding pocket[1].
Leveraged in the synthesis of repurposed kinase inhibitors for neglected tropical diseases, such as Human African Trypanosomiasis, where the specific [1,5-b]pyridazine core is required for selective parasite targeting over human host enzymes [2].
Procured for Fragment-Based Drug Discovery (FBDD) and DNA-encoded library (DEL) synthesis, providing a low-molecular-weight, high-TPSA scaffold that ensures high aqueous solubility and robust reactivity in high-throughput amide coupling workflows [3].